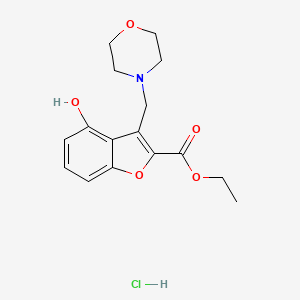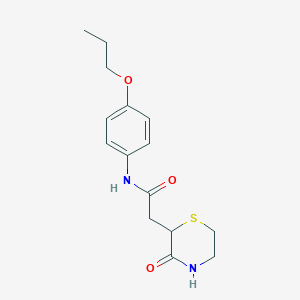
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide, also known as DICM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DICM is a small molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide may be able to alter gene expression patterns in cancer cells, leading to cell death. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell viability and proliferation. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which may be related to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has several advantages for laboratory experiments, including its small molecular size and ease of synthesis. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide in laboratory experiments. For example, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be cytotoxic at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. One area of interest is the development of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide analogs with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Another potential direction is the investigation of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide and to explore its potential applications in other areas of scientific research, such as inflammation and pain management.
Méthodes De Synthèse
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 3,4-dihydro-1H-isochromene in the presence of a base catalyst. The resulting intermediate is then treated with an amine to form the final product, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has also been studied for its potential neuroprotective effects, with research suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide has been investigated for its potential anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-6-14(7-9-15)18(20)19-12-17-16-5-3-2-4-13(16)10-11-22-17/h2-9,17H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYIGHFRVRPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)


